4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide
Description
This compound features a quinoline core substituted at position 3 with a diethylcarboxamide group, at position 4 with a (3,5-dimethylphenyl)sulfonyl moiety, and at position 6 with a fluorine atom. The quinoline scaffold is a heterocyclic aromatic system known for its versatility in medicinal chemistry and materials science. The diethylcarboxamide substituent contributes to solubility and steric effects.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)sulfonyl-N,N-diethyl-6-fluoroquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-5-25(6-2)22(26)19-13-24-20-8-7-16(23)12-18(20)21(19)29(27,28)17-10-14(3)9-15(4)11-17/h7-13H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTSYRDFYHAKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC(=CC(=C3)C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and refining the purification processes. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the antiviral potential of quinoline derivatives, including the compound . Research has shown that certain modifications in the quinoline structure can enhance activity against viral targets. For instance, compounds with similar structures have demonstrated efficacy against various viruses, suggesting that 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide may exhibit similar properties.
Case Study: Antiviral Activity
A study published in MDPI discussed the role of N-Heterocycles as antiviral agents, noting that modifications on the quinoline ring can significantly affect their potency against viral infections . While specific data on 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide is limited, its structural analogs have shown promising results in inhibiting viral replication.
Anticancer Applications
The anticancer activity of this compound is particularly noteworthy. Quinoline derivatives are known for their ability to interfere with cancer cell proliferation and induce apoptosis.
Case Study: Colon Cancer
A study focused on a related quinoline compound indicated that it serves as a lead for developing new therapeutic agents against WNT-dependent colon cancer . This suggests that 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide could potentially be explored for similar applications, especially given its structural features that may influence biological activity.
Antibacterial Applications
Quinoline derivatives have also been investigated for their antibacterial properties. The sulfonamide group in the compound may enhance its interaction with bacterial enzymes, potentially leading to effective antibacterial activity.
Case Study: Antibacterial Efficacy
Research into related compounds has shown significant antibacterial effects against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . The structural similarities suggest that 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide could be a candidate for further investigation in this area.
Summary of Applications
Mechanism of Action
The mechanism of action of 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group may enhance the compound’s binding affinity to certain enzymes, inhibiting their activity. These interactions can lead to the modulation of cellular pathways and exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis using compounds from the provided evidence and inferred structural similarities:
Quinoline-Based Carboxamides
- 4-(5-Ethyl-2-ethylsulfanyl-thiophen-3-yl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxidanylidene-1,4,6,8-tetrahydroquinoline-3-carboxamide (): Core: Tetrahydroquinoline (partially saturated) vs. aromatic quinoline in the target compound. Substituents: A thiophene-ethylsulfanyl group at position 4 vs. a (3,5-dimethylphenyl)sulfonyl group. The diethylcarboxamide in the target contrasts with a pyridinyl-carboxamide here.
Sulfonyl-Containing Agrochemicals
- N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) (): Core: Benzamide vs. quinoline-carboxamide. Substituents: Ethoxymethoxybenzamide vs. sulfonyl-quinoline. Implications: Etobenzanid’s benzamide structure is simpler, but both compounds share polar substituents (sulfonyl, ethoxymethoxy) that may enhance solubility or target interactions in pesticidal applications .
Fluorinated Heterocycles
- 3-Chloro-N-phenyl-phthalimide (): Core: Phthalimide vs. quinoline. Substituents: Chlorine at position 3 vs. fluorine at position 6 in the target. Implications: Fluorine’s smaller size and higher electronegativity compared to chlorine could reduce steric hindrance and increase metabolic stability in the target compound .
Carboxamide-Functionalized Emitters
- PXZ-Mes3B, 2DAC-Mes3B, DAC-Mes3B (): Core: Phenoxazine/carbazole vs. quinoline. Substituents: Dimesitylboryl groups vs. sulfonyl and fluorinated groups.
Research Findings and Limitations
- Sulfonyl vs. Thioether/Sulfonamide Groups : The target’s sulfonyl group is more electron-withdrawing than thioethers (e.g., in ) but less acidic than sulfonamides (e.g., sulfentrazone in ), which may affect its chemical reactivity .
- Fluorine Substitution: The 6-fluoro substituent could enhance bioavailability compared to non-halogenated analogs, as seen in fluorinated agrochemicals like diflufenican () .
Limitations : The provided evidence lacks direct data on the target compound’s synthesis, biological activity, or physicochemical properties. Comparisons are inferred from structural analogs, and further experimental validation is required.
Biological Activity
4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with a sulfonyl group and a carboxamide moiety, contributing to its unique properties. Its molecular formula is with a molecular weight of 414.5 g/mol . The inclusion of a fluorine atom enhances its lipophilicity and metabolic stability compared to similar compounds.
The biological activity of this compound primarily involves its interaction with DNA and various enzymes:
- DNA Intercalation : The quinoline structure allows the compound to intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for its potential as an antimicrobial agent .
- Enzyme Inhibition : The sulfonyl group may enhance binding affinity to specific enzymes, inhibiting their activity. This inhibition can modulate various cellular pathways, leading to therapeutic effects.
Biological Activity
Research indicates that 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide exhibits significant biological activities:
Antimicrobial Activity
Studies have shown that this compound can inhibit bacterial growth by targeting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. The minimum inhibitory concentration (MIC) values are crucial for assessing efficacy against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 0.5 |
| P. aeruginosa | >128 |
These results indicate a strong activity against S. aureus, while showing limited effectiveness against P. aeruginosa, which may be attributed to differences in drug uptake mechanisms among bacteria .
Anticancer Potential
Preclinical studies suggest that this compound may have anticancer properties due to its ability to induce apoptosis in cancer cell lines through DNA damage mechanisms. The compound's interaction with topoisomerases is particularly relevant in cancer therapy, as these enzymes are critical for DNA replication in rapidly dividing cells .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study highlighted the effectiveness of the compound against various bacterial strains, demonstrating its potential as a lead candidate for developing new antibiotics .
- Anticancer Research : In vitro studies showed that treatment with this compound led to significant cell death in several cancer cell lines, suggesting further investigation into its mechanism could yield valuable insights for drug development .
Q & A
Basic: What experimental methodologies are recommended for synthesizing and characterizing this compound?
Synthesis should employ Design of Experiments (DOE) principles to optimize reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For instance, fractional factorial designs can minimize trial runs while identifying critical variables . Characterization requires a combination of NMR (1H/13C, 19F for fluorine), HPLC for purity assessment (>95%), and HRMS to confirm molecular weight. X-ray crystallography may resolve structural ambiguities in the quinoline core or sulfonyl group orientation .
Basic: How can researchers ensure reproducibility in synthesizing this compound?
Reproducibility hinges on rigorous documentation of reaction conditions (e.g., inert atmosphere, moisture control) and standardized purification protocols (e.g., column chromatography with fixed solvent gradients). Analytical validation via HPLC retention time and spectral consistency (FTIR, UV-Vis) across batches is critical. Cross-laboratory validation using shared protocols can mitigate variability .
Advanced: What computational strategies are suitable for predicting reaction pathways or optimizing synthesis?
Quantum chemical calculations (e.g., DFT ) can model transition states and intermediates, particularly for the sulfonylation step. Reaction path search algorithms (e.g., GRRM) paired with machine learning can predict side products and guide solvent selection. Free-energy profiles for fluorination steps may clarify regioselectivity challenges .
Advanced: How can researchers resolve contradictions in kinetic data for this compound’s reactivity?
Contradictions often arise from unaccounted variables (e.g., trace moisture, solvent polarity). Apply multivariate analysis (e.g., PCA) to isolate confounding factors. Replicate experiments under strictly controlled conditions and use Bayesian statistics to quantify uncertainty in rate constants .
Advanced: What methodologies are effective for studying the compound’s bioactivity and target interactions?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with putative targets (e.g., kinases). Molecular dynamics simulations can predict binding modes, while SAR studies with analogs (varying substituents on the dimethylphenyl or fluoro groups) can map pharmacophores .
Advanced: How can solubility and stability challenges be addressed in formulation studies?
Employ co-solvency systems (e.g., PEG-400/water) or cyclodextrin complexation to enhance aqueous solubility. Stability under physiological pH can be assessed via accelerated degradation studies (40°C/75% RH) with HPLC monitoring. DOE can optimize lyophilization parameters for long-term storage .
Advanced: What strategies mitigate scale-up challenges during pilot-scale production?
Use continuous flow reactors to improve heat/mass transfer for exothermic steps (e.g., sulfonylation). Process analytical technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring. Membrane filtration (e.g., nanofiltration) can purify intermediates efficiently .
Advanced: How can researchers validate conflicting results in the compound’s metabolic stability?
Compare in vitro hepatocyte assays (human vs. rodent) to assess species-specific metabolism. LC-MS/MS metabolomics can identify phase I/II metabolites. Conflicting data may arise from enzyme polymorphisms; use CYP450 isoform-specific inhibitors to pinpoint metabolic pathways .
Advanced: What advanced statistical methods are recommended for optimizing reaction yields?
Response surface methodology (RSM) can model non-linear relationships between variables (e.g., temperature vs. catalyst loading). Artificial neural networks (ANN) trained on historical data can predict optimal conditions beyond DOE ranges. Validate with confirmatory runs and error analysis .
Advanced: How can the compound’s photostability be evaluated for light-sensitive applications?
Conduct ICH Q1B photostability testing under controlled UV/visible light exposure. Monitor degradation via HPLC-DAD and identify photoproducts using HRMS/MS . Computational TD-DFT can predict UV absorption spectra and vulnerable functional groups (e.g., fluoroquinoline core) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
